

An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 4-Fluoro-3-hydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-Fluoro-3-hydroxybenzoate**, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, and analytical characterization methods, presented in a format tailored for researchers and professionals in drug development.

Core Properties and Data

Methyl 4-Fluoro-3-hydroxybenzoate is a substituted aromatic ester. Its molecular structure and key properties are summarized below.

Property	Value
Molecular Weight	170.14 g/mol [1]
Molecular Formula	C ₈ H ₇ FO ₃ [1]
CAS Number	214822-96-5 [1]
IUPAC Name	methyl 4-fluoro-3-hydroxybenzoate
Synonyms	4-Fluoro-3-hydroxybenzoic Acid Methyl Ester [1]
Physical Form	White to off-white crystalline powder or solid
Melting Point	90-94 °C
Solubility	Soluble in methanol
Storage	Sealed in a dry, room temperature environment

Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate

The primary route for the synthesis of **Methyl 4-Fluoro-3-hydroxybenzoate** is through the esterification of 4-Fluoro-3-hydroxybenzoic acid.

Experimental Protocol: Esterification

Objective: To synthesize **Methyl 4-Fluoro-3-hydroxybenzoate** from 4-Fluoro-3-hydroxybenzoic acid.

Materials:

- 4-Fluoro-3-hydroxybenzoic acid
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)

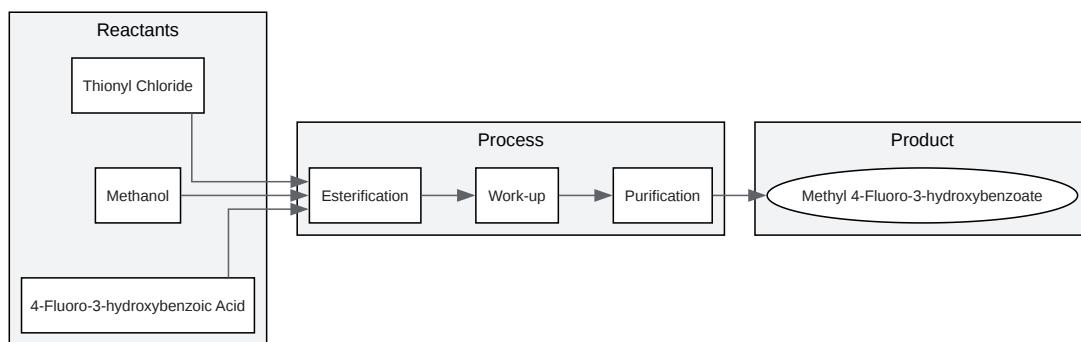
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve 4-Fluoro-3-hydroxybenzoic acid in methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add thionyl chloride dropwise to the cooled solution while stirring.
- After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **Methyl 4-Fluoro-3-hydroxybenzoate** as a white to off-white solid.

Synthesis Workflow of Methyl 4-Fluoro-3-hydroxybenzoate

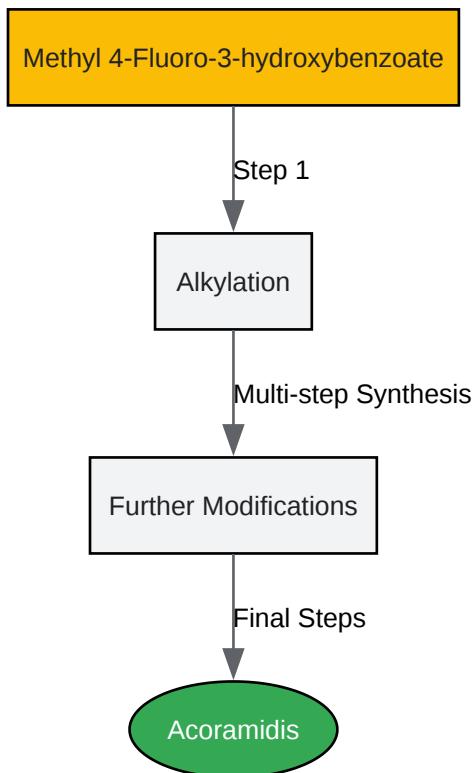
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Synthesis Workflow Diagram

Role in Pharmaceutical Synthesis: Acoramidis Intermediate

Methyl 4-Fluoro-3-hydroxybenzoate is a crucial building block in the synthesis of Acoramidis, a transthyretin stabilizer. It serves as the starting material for the construction of the core structure of the drug.

Role of Methyl 4-Fluoro-3-hydroxybenzoate in Acoramidis Synthesis

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Acoramidis Synthesis Pathway

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of **Methyl 4-Fluoro-3-hydroxybenzoate**. The following are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Methyl 4-Fluoro-3-hydroxybenzoate**.

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters (^1H NMR):

- Pulse Program: Standard single pulse
- Number of Scans: 16-64
- Spectral Width: -2 to 12 ppm
- Relaxation Delay: 1-2 seconds

Acquisition Parameters (^{13}C NMR):

- Pulse Program: Proton-decoupled
- Number of Scans: 1024 or more
- Spectral Width: 0 to 200 ppm
- Relaxation Delay: 2-5 seconds

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Methyl 4-Fluoro-3-hydroxybenzoate**. This protocol is based on methods for similar hydroxybenzoate esters and may require optimization.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Instrumentation:

- HPLC system with a UV detector

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

- A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid or phosphoric acid to adjust the pH. The exact ratio may need to be optimized.[\[3\]](#)

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min[\[3\]](#)[\[4\]](#)
- Injection Volume: 10-20 µL[\[3\]](#)[\[4\]](#)
- Column Temperature: Ambient or controlled at 25-30 °C
- Detection Wavelength: 254 nm[\[3\]](#)

Sample Preparation:

- Prepare a stock solution of the sample in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of **Methyl 4-Fluoro-3-hydroxybenzoate**. This is a general protocol for aromatic esters and may require method development.[\[6\]](#)

Instrumentation:

- GC system coupled to a Mass Spectrometer

GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

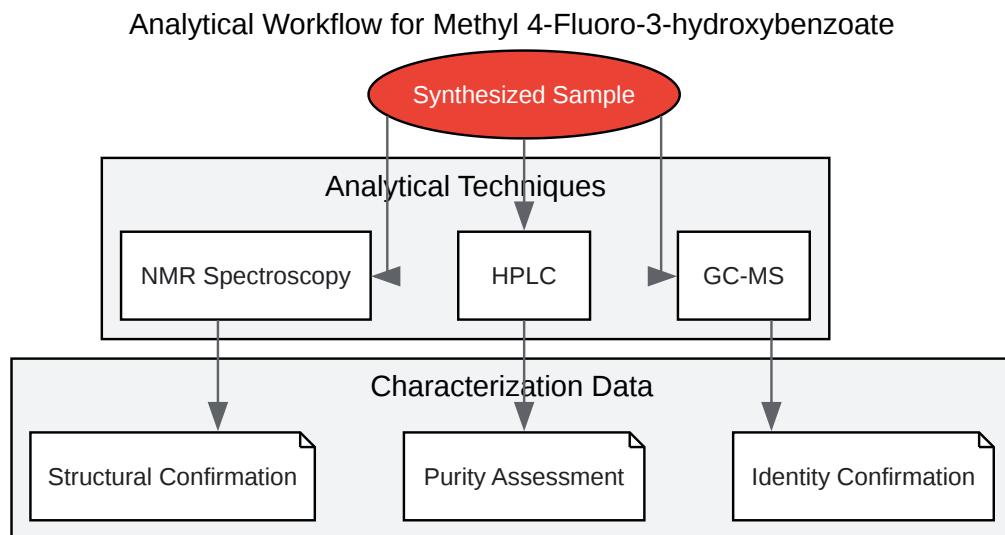
- Injector Temperature: 250-280 °C
- Oven Temperature Program:
 - Initial temperature: 50-100 °C, hold for 1-2 minutes.
 - Ramp: Increase at 10-20 °C/min to 280-300 °C.
 - Final hold: 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400
- Ion Source Temperature: 230 °C
- Transfer Line Temperature: 280 °C

Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.



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Analytical Characterization Workflow

This guide provides a foundational understanding of **Methyl 4-Fluoro-3-hydroxybenzoate** for its application in research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

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